molecular formula C14H16O4 B14496012 2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one CAS No. 65161-60-6

2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one

Cat. No.: B14496012
CAS No.: 65161-60-6
M. Wt: 248.27 g/mol
InChI Key: YFFMTLQXOXGYEV-UHFFFAOYSA-N
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Description

2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one is a chemical compound with the molecular formula C14H16O4 It is known for its unique structure, which includes a cyclopentanone ring and a benzoyl group substituted with a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 2-(methoxymethoxy)benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid-phase catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Methoxyethoxy)benzoyl]cyclopentan-1-one
  • 2-[2-(Ethoxymethoxy)benzoyl]cyclopentan-1-one
  • 2-[2-(Methoxymethoxy)benzoyl]cyclohexan-1-one

Uniqueness

2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both a cyclopentanone ring and a benzoyl group

Properties

CAS No.

65161-60-6

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

2-[2-(methoxymethoxy)benzoyl]cyclopentan-1-one

InChI

InChI=1S/C14H16O4/c1-17-9-18-13-8-3-2-5-11(13)14(16)10-6-4-7-12(10)15/h2-3,5,8,10H,4,6-7,9H2,1H3

InChI Key

YFFMTLQXOXGYEV-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC=C1C(=O)C2CCCC2=O

Origin of Product

United States

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